

A Comparative Analysis of Spectroscopic Data: 3-Ethyl-3-hexene and Its Isomers

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Compound of Interest

Compound Name: 3-Ethyl-3-hexene

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In the realm of organic chemistry, the precise identification and differentiation of isomeric compounds are paramount. This guide provides a detailed comparison of the spectroscopic data for **3-Ethyl-3-hexene** and three of its isomers: 1-Octene, 2-Ethyl-1-hexene, and Cyclooctane. By examining their Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), and Proton Nuclear Magnetic Resonance (^1H NMR) spectra, we can elucidate the structural nuances that distinguish these C_8H_{16} isomers. This information is crucial for researchers, scientists, and professionals in drug development and quality control who rely on unambiguous molecular characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **3-Ethyl-3-hexene** and its selected isomers.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3-Ethyl-3-hexene	~5.3	t	~6.8	=CH-
	~2.0	m		=C-CH ₂ -
	~0.9	t	~7.5	-CH ₃
1-Octene	~5.8	m		-CH=
	~4.9	m		=CH ₂
	~2.0	q	~6.9	=C-CH ₂ -
	~1.3	m		-(CH ₂) ₄ -
	~0.9	t	~6.9	-CH ₃
2-Ethyl-1-hexene	~4.7	s		=CH ₂
	~2.0	t	~7.5	=C-CH ₂ - (ethyl)
	~1.9	t	~7.5	=C-CH ₂ - (butyl)
	~1.3	m		-(CH ₂) ₂ -
	~1.0	t	~7.5	-CH ₃ (ethyl)
	~0.9	t	~7.3	-CH ₃ (butyl)
Cyclooctane	~1.5	s		-CH ₂ -

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Assignment
3-Ethyl-3-hexene	~140, ~120	C=C
~30, ~25, ~14	Alkyl C	
1-Octene	~139.2, ~114.1	C=C
~33.8, ~31.8, ~29.1, ~28.9, ~22.6, ~14.1	Alkyl C	
2-Ethyl-1-hexene	~147.9, ~108.7	C=C
~38.9, ~31.7, ~29.5, ~23.1, ~14.0, ~12.3	Alkyl C	
Cyclooctane	~27.0	-CH ₂ -

Table 3: Mass Spectrometry (MS) Data - Key Fragments (m/z)

Compound	Molecular Ion (M ⁺)	Base Peak	Key Fragment Ions (m/z)
3-Ethyl-3-hexene	112	83	97, 69, 55, 41
1-Octene	112	41	83, 70, 56, 55
2-Ethyl-1-hexene	112	57	97, 83, 69, 41
Cyclooctane	112	56	97, 83, 69, 41

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each type of analysis.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer.

^1H NMR Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 12 ppm.
- Acquisition Time: 2.7 seconds.
- Relaxation Delay: 1.0 second.
- Number of Scans: 16.
- Temperature: 298 K.

^{13}C NMR Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 240 ppm.
- Acquisition Time: 1.1 seconds.
- Relaxation Delay: 2.0 seconds.
- Number of Scans: 1024.
- Temperature: 298 K.

Data Processing: The Free Induction Decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the neat liquid sample was introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. For GC-MS, a capillary column suitable for volatile organic compounds was used.

Instrumentation: A quadrupole mass spectrometer operating in electron ionization mode was used.

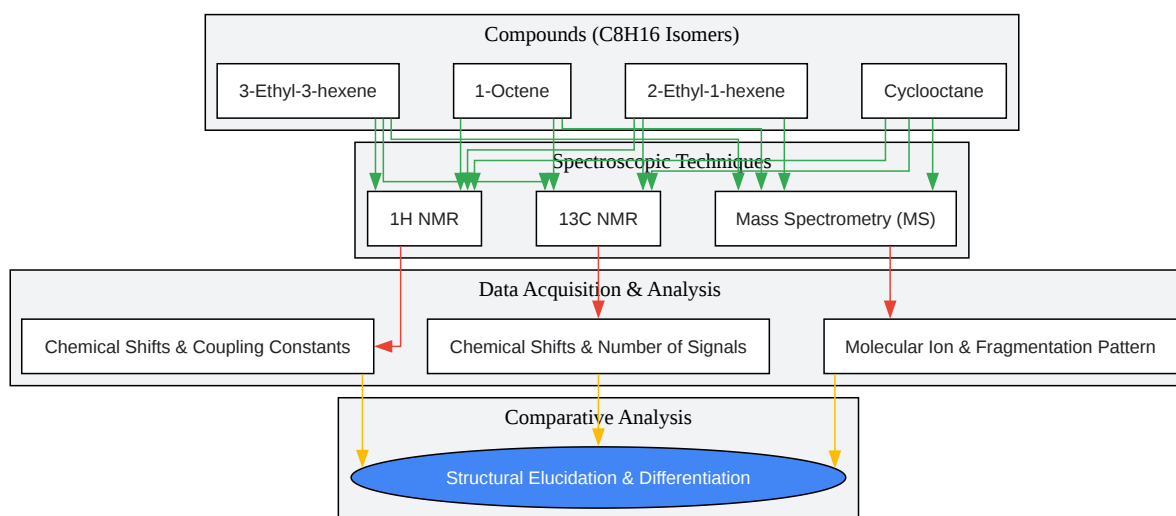
Ionization Parameters:

- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Scan Range: m/z 35-300.

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The relative intensities of the peaks were determined, with the most intense peak designated as the base peak (100% relative abundance).

Visualization of Comparative Logic

The following diagram illustrates the logical workflow for comparing the spectroscopic data of **3-Ethyl-3-hexene** with its isomers.



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Caption: Workflow for comparing spectroscopic data of isomers.

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